![molecular formula C16H21ClN2O3 B10977702 5-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B10977702.png)
5-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The chlorination of the benzimidazole ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxypropyl side chain can be introduced via alkylation reactions using appropriate alkyl halides. Finally, the pentanoic acid group is attached through esterification or amidation reactions .
Chemical Reactions Analysis
5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted benzimidazoles.
Esterification and Amidation: The pentanoic acid group can participate in esterification or amidation reactions with alcohols or amines, producing esters or amides.
Scientific Research Applications
5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s benzimidazole core is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It can be explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other stomach acid-related conditions.
The uniqueness of 5-[6-CHLORO-1-(3-METHOXYPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]PENTANOIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H21ClN2O3 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
5-[6-chloro-1-(3-methoxypropyl)benzimidazol-2-yl]pentanoic acid |
InChI |
InChI=1S/C16H21ClN2O3/c1-22-10-4-9-19-14-11-12(17)7-8-13(14)18-15(19)5-2-3-6-16(20)21/h7-8,11H,2-6,9-10H2,1H3,(H,20,21) |
InChI Key |
AABHUTNHCDLFHO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=CC(=C2)Cl)N=C1CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B10977621.png)
![N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977625.png)


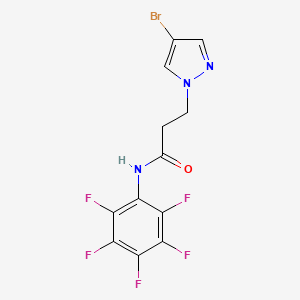
![(1-methyl-4-nitro-1H-pyrazol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10977649.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10977655.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10977663.png)
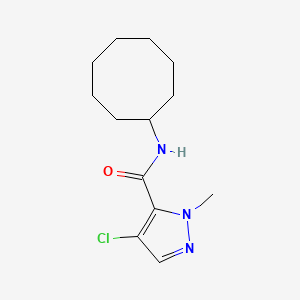
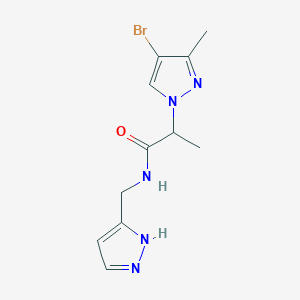
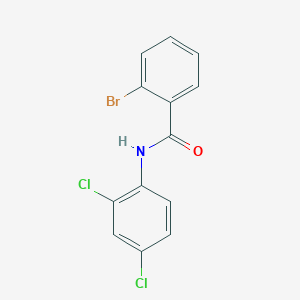
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)
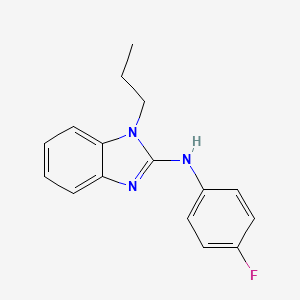
![3-{[4-(Difluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977722.png)
